4-[(Chloroacetyl)amino]benzamide
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Overview
Description
4-[(Chloroacetyl)amino]benzamide is a chemical compound with the molecular formula C9H9ClN2O2 and a molecular weight of 212.63 g/mol.
Mechanism of Action
Target of Action
Benzamidine, a structurally similar compound, has been reported to interact with various targets such as kallikrein-1, urokinase-type plasminogen activator, trypsin-1, and casein kinase ii subunit alpha . These proteins play crucial roles in various biological processes, including proteolysis, signal transduction, and cell cycle regulation.
Mode of Action
It can be inferred from the related compound benzamidine that it may interact with its targets through a mechanism involving nucleophilic substitution . In such reactions, the nitrogen atom in the amine group of 4-[(Chloroacetyl)amino]benzamide could act as a nucleophile, attacking an electrophilic carbon in the target molecule .
Biochemical Pathways
Given its potential interaction with proteins like kallikrein-1 and urokinase-type plasminogen activator, it may influence proteolytic pathways and associated downstream effects .
Result of Action
Based on its potential targets, it may influence processes such as proteolysis and signal transduction, thereby affecting cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Chloroacetyl)amino]benzamide typically involves the reaction of 4-aminobenzamide with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-[(Chloroacetyl)amino]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form 4-aminobenzamide and chloroacetic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Hydrolysis: Hydrolysis reactions are conducted in aqueous solutions, often with the addition of a base such as sodium hydroxide to facilitate the reaction.
Major Products Formed:
Substitution Reactions: Various substituted derivatives of this compound.
Hydrolysis: 4-aminobenzamide and chloroacetic acid.
Scientific Research Applications
4-[(Chloroacetyl)amino]benzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
4-aminobenzamide: A precursor in the synthesis of 4-[(Chloroacetyl)amino]benzamide.
Chloroacetyl chloride: A reagent used in the synthesis of this compound.
Uniqueness: this compound is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets. Its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine, highlight its significance.
Properties
IUPAC Name |
4-[(2-chloroacetyl)amino]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c10-5-8(13)12-7-3-1-6(2-4-7)9(11)14/h1-4H,5H2,(H2,11,14)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXTYKMJPLXNOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368041 |
Source
|
Record name | 4-[(chloroacetyl)amino]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85126-67-6 |
Source
|
Record name | 4-[(2-Chloroacetyl)amino]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85126-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(chloroacetyl)amino]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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